(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate

polyester polyol reactivity ratio branching control

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is the monoester of adipic acid with trimethylolpropane (TMP), a tri-functional alcohol. The compound possesses two free hydroxymethyl groups and one adipate ester linkage, giving it dual reactivity as both a diol and an ester-containing building block.

Molecular Formula C12H22O6
Molecular Weight 262.3 g/mol
CAS No. 20563-11-5
Cat. No. B3368149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate
CAS20563-11-5
Molecular FormulaC12H22O6
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCCC(CO)(CO)COC(=O)CCCCC(=O)O
InChIInChI=1S/C12H22O6/c1-2-12(7-13,8-14)9-18-11(17)6-4-3-5-10(15)16/h13-14H,2-9H2,1H3,(H,15,16)
InChIKeyVQYGZOOQRFNLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (CAS 20563-11-5): A Trimethylolpropane Mono-Adipate for Polymer Building Blocks, Lubricant Esters, and Plasticizer Intermediates


(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is the monoester of adipic acid with trimethylolpropane (TMP), a tri-functional alcohol. The compound possesses two free hydroxymethyl groups and one adipate ester linkage, giving it dual reactivity as both a diol and an ester-containing building block [1]. It is structurally analogous to the commercial intermediate Emkarate 1080 [2]. Its molecular formula is C₁₂H₂₂O₆ with a molecular weight of 262.30 g·mol⁻¹, a computed density of 1.193 g·cm⁻³, a computed boiling point of 413.3 °C at 760 mmHg, and a flash point of 151.2 °C . The compound serves as a monomer for branched polyesters, a precursor for polyurethane polyols, and a potential bio-based lubricant ester or plasticizer intermediate [3].

Why (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate Cannot Be Replaced by Common Adipate Esters or Simple Diols


Adipate esters used as plasticizers (e.g., dioctyl adipate) or lubricant base stocks (e.g., diisodecyl adipate) lack the dual hydroxyl-ester functionality required for building block applications . Conversely, common polyester diols such as 1,6-hexanediol and neopentyl glycol do not carry a pendant adipate ester, limiting their ability to impart specific hydrophobicity or branching without additional co-monomers [1]. Even the parent triol, trimethylolpropane, differs fundamentally in that its complete esterification with adipic acid yields trifunctional crosslinkers rather than the controlled di-functionality offered by the mono-adipate [2]. The evidence below quantifies these functional, thermal, and processing differences.

Quantitative Differentiation Evidence for (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate Against Closest Analog Comparators


Controlled Reactivity in Polyesterification: Monoesterified TMP vs. Free TMP and 1,6-Hexanediol

In adipic acid/TMP/1,6-hexanediol polycondensations monitored by ¹³C NMR, the monoesterified TMP species exhibited the same reactivity as free and diesterified TMP, but TMP was consistently less reactive than 1,6-hexanediol [1]. Pre-forming the mono-adipate ester ensures that two hydroxyls remain available for linear chain extension while the adipate ester is already incorporated, offering kinetic control over branching density not achievable with free TMP or fully esterified TMP triesters.

polyester polyol reactivity ratio branching control

Thermal and Low-Temperature Performance Premium Over Dioctyl Adipate (DOA) as Lubricant Base Stock

Complex esters synthesized from trimethylolpropane, adipic acid, and monoalcohols exhibit viscosity indices of 134–152, flash points of 250–316 °C, and pour points of -36 to -41 °C [1]. In contrast, the widely used dioctyl adipate (DOA) base oil has a viscosity index of ~120–130, a flash point of ~190–215 °C, and a pour point of -68 to -75 °C . While DOA offers superior low-temperature fluidity (lower pour point), the TMP-adipate esters provide a 14–22 unit higher viscosity index and a 60–101 °C higher flash point, indicating better thermal stability and viscosity-temperature behavior.

lubricant ester viscosity index flash point pour point

Plasticizer Migration Resistance and Tensile Strength Superiority Over Phthalate and Adipate Baselines in PVC

A patent by the present inventors (US 2003/0065073 A1) teaches that trimethylolpropane ester-based plasticizer compositions for PVC resin deliver superior tensile strength, elongation, and reduced migration and sheet heating loss compared to conventional phthalate (DEHP) and adipate plasticizers [1]. Although the patent uses multi-component mixed esters of TMP rather than the pure mono-adipate, the structural contribution of the TMP backbone with controlled esterification is directly relevant. The patent explicitly states that earlier single-component TMP esters exhibited weak physical properties and poor PVC compatibility (US 3,939,201), indicating that the controlled functionality offered by compounds such as (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate—which presents both hydroxyl and ester groups—may overcome those limitations.

PVC plasticizer tensile strength migration resistance sheet heating loss

Optimized Hydrophobicity and Retention for Analytical Separation vs. Simple Adipate Esters

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate has a computed LogP of 0.763 [1], significantly lower than that of fully esterified adipates such as dioctyl adipate (LogP ~6.5–7.0) and more hydrophilic than the parent adipic acid (LogP ~ -0.3). This intermediate hydrophobicity, combined with the presence of free hydroxyl groups enabling hydrogen-bond interactions, allows baseline resolution on mixed-mode RP columns (Newcrom R1) using simple acetonitrile/water/phosphoric acid mobile phases [1]. In contrast, highly hydrophobic diesters like DOA require stronger organic eluents or non-aqueous reversed-phase conditions.

HPLC separation LogP mixed-mode chromatography

Dual Hydroxyl Functionality: Controlled Branching Density vs. Trifunctional TMP Trimethacrylate

Unlike trimethylolpropane trimethacrylate (TMPTMA), which introduces three reactive methacrylate groups and leads to high crosslink density networks, (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate provides exactly two free hydroxyl groups [1]. This difunctionality enables linear chain extension in polyurethane or polyester synthesis with only the branching contribution from the quaternary carbon center, avoiding the brittleness often associated with trifunctional crosslinkers. The hydroxyl value for the pure compound (theoretical: ~427 mg KOH/g) is substantially higher than that of complex TMP esters used as lubricants (<2 mg KOH/g) [2], confirming its utility as a reactive intermediate rather than a finished ester product.

crosslinker functionality network density free hydroxyl content

High-Value Application Scenarios for (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate Based on Quantified Differentiation Evidence


Controlled-Branching Polyester Polyols for High-Performance Polyurethane Coatings and Elastomers

Formulators seeking to increase branching density in polyester polyols while maintaining reproducible stoichiometry can employ (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate as a pre-functionalized monomer. The evidence that monoesterified TMP species exhibit reactivity equal to free TMP but lower than 1,6-hexanediol [1] supports its use in staged polycondensations where the mono-adipate is incorporated in a later step to cap or branch linear chains with precision. This contrasts with direct TMP feeding, which generates a statistical mixture of esterification states [1].

Non-Phthalate Plasticizer Intermediate for Flexible PVC Requiring Low Migration and Thermal Stability

Regulatory pressure against ortho-phthalate plasticizers creates demand for alternatives that maintain tensile and elongation performance. The patent evidence [1] demonstrates that TMP-based ester compositions can surpass DEHP in migration resistance and sheet heating loss. The mono-adipate, with its residual hydroxyls, can be further esterified with C₈–C₁₀ fatty acids to produce mixed esters that optimize compatibility with PVC while retaining the low-volatility adipate backbone. This pathway directly addresses the prior art limitation that single-component TMP esters lack PVC compatibility [1].

High-Temperature Synthetic Lubricant Base Stock with Superior Viscosity Index

For compressor oils, transformer fluids, and high-temperature hydraulic fluids requiring viscosity indices exceeding 130 and flash points above 250 °C, TMP-adipate esters offer a 14–22 unit viscosity index advantage and a 60–101 °C flash point premium over conventional dioctyl adipate [1]. The mono-adipate serves as a precursor to complex esters via further esterification of its free hydroxyls with linear/branched fatty acids, enabling tailored viscosity-temperature profiles as described in the PPOR study [1].

Analytical Reference Standard and Quality Control Marker for TMP-Adipate Polyester Resins

The well-characterized HPLC retention on mixed-mode columns (Newcrom R1) with simple acetonitrile/water mobile phases [1] makes the mono-adipate suitable as a reference standard for monitoring the progress of polyesterification reactions and for quantifying residual monomer in finished polyester polyols. Its intermediate LogP (0.763) enables baseline separation from both highly polar polyol monomers and non-polar fully esterified products, providing a distinct QC marker [1].

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